molecular formula C15H11Cl4NO2 B3921498 2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B3921498
M. Wt: 379.1 g/mol
InChI Key: BEPWUWLFOOZYRR-UHFFFAOYSA-N
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Description

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of 2,4-dichloro-6-methylphenol with 2,5-dichloroaniline in the presence of an acylating agent such as acetyl chloride. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide may have applications in various fields such as:

    Chemistry: As an intermediate in the synthesis of other complex organic molecules.

    Biology: Potential use in studying the effects of chlorinated phenyl compounds on biological systems.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Use as a precursor in the manufacture of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism by which 2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide exerts its effects would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-6-methylphenol
  • 2,5-dichloroaniline
  • N-(2,5-dichlorophenyl)acetamide

Uniqueness

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide is unique due to its specific combination of chlorinated phenyl groups and acetamide functionality

Properties

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(2,5-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl4NO2/c1-8-4-10(17)5-12(19)15(8)22-7-14(21)20-13-6-9(16)2-3-11(13)18/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEPWUWLFOOZYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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